3'-Bromospiro[adamantane-2,9'-fluorene]
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Overview
Description
3'-Bromospiro[adamantane-2,9'-fluorene] is a synthetic organic compound characterized by its unique spirocyclic structure, which combines an adamantane ring and a fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Bromospiro[adamantane-2,9'-fluorene] typically involves the following steps:
Adamantane Derivation: The starting material is adamantane, which undergoes halogenation to introduce a bromine atom.
Fluorene Derivation: Fluorene is prepared separately, often through the Friedel-Crafts alkylation reaction.
Coupling Reaction: The adamantane and fluorene derivatives are then coupled using a spirocyclization reaction, often facilitated by a strong base or a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 3'-Bromospiro[adamantane-2,9'-fluorene] is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3'-Bromospiro[adamantane-2,9'-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Derivatives with reduced bromine, such as hydrocarbons or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3'-Bromospiro[adamantane-2,9'-fluorene] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: The compound's unique properties make it useful in materials science and the development of advanced materials.
Mechanism of Action
The mechanism by which 3'-Bromospiro[adamantane-2,9'-fluorene] exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, but often include binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
3'-Bromospiro[adamantane-2,9'-fluorene] is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to other compounds. Similar compounds include:
2'-Bromospiro[adamantane-2,9'-fluorene]
4'-Bromospiro[adamantane-2,9'-fluorene]
3'-Chlorospiro[adamantane-2,9'-fluorene]
Properties
Molecular Formula |
C22H21Br |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3'-bromospiro[adamantane-2,9'-fluorene] |
InChI |
InChI=1S/C22H21Br/c23-17-5-6-21-19(12-17)18-3-1-2-4-20(18)22(21)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2 |
InChI Key |
CXGFBDSLGTVINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=C(C=C(C=C5)Br)C6=CC=CC=C46 |
Origin of Product |
United States |
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